N-Methyl-3-phenoxypropan-1-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Neuropharmacology

N-Methyl-3-phenoxypropan-1-amine (CAS 132424-10-3) is a secondary amine with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. It is a colorless to pale yellow liquid, soluble in both water and common organic solvents.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 132424-10-3
Cat. No. B145181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-phenoxypropan-1-amine
CAS132424-10-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCNCCCOC1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
InChIKeySBOUHGZVYFYWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of N-Methyl-3-phenoxypropan-1-amine (CAS 132424-10-3): Baseline Overview


N-Methyl-3-phenoxypropan-1-amine (CAS 132424-10-3) is a secondary amine with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol [1]. It is a colorless to pale yellow liquid, soluble in both water and common organic solvents . Its structure features a phenoxy group linked to a propan-1-amine backbone with an N-methyl substituent. This compound is available from multiple suppliers with typical purity specifications of 95% or higher, and it is intended for research and development purposes only .

Impurity reference standard for fluoxetine/atomoxetine analytical methods
Scaffold for SAR studies of CNS-active GPCR or monoamine reuptake inhibitors
Intermediate in agrochemical research for aryloxyphenoxypropionate herbicide analogs

The Case Against Substitution: Why N-Methyl-3-phenoxypropan-1-amine Cannot Be Casually Replaced


Direct substitution of N-Methyl-3-phenoxypropan-1-amine with structurally similar analogs like Fluoxetine or Atomoxetine is not a trivial decision in a research context. While these compounds share a core N-methyl-3-aryloxypropan-1-amine scaffold, critical differences exist. N-Methyl-3-phenoxypropan-1-amine lacks the 3-phenyl substituent present in Fluoxetine and Atomoxetine [1], which is known to be a key determinant of potency and selectivity for serotonin and norepinephrine transporters [2]. Furthermore, N-Methyl-3-phenoxypropan-1-amine is cited as a potential impurity in the synthesis of related drugs , underscoring the necessity of having an authentic standard for analytical methods and quality control, a role that cannot be fulfilled by the API itself. Without direct comparative data, any assumption of functional equivalence is scientifically unfounded.

Product
N-Methyl-3-phenoxypropan-1-amine
lacks 3-phenyl substituent
Fluoxetine / Atomoxetine
Contains 3-phenyl substituent, critical for SERT/NET affinity
Product
No direct SERT/NET pharmacology data
Assumed equivalent
Functional equivalence not supported; may not transfer to transporter assays
Product
Impurity standard role
API substitution
API cannot serve as authentic impurity marker; analytical specificity may be compromised

Quantitative Evidence Guide for N-Methyl-3-phenoxypropan-1-amine (CAS 132424-10-3)


Structural Simplification Compared to SNRI Fluoxetine

N-Methyl-3-phenoxypropan-1-amine is a structural analog of the antidepressant Fluoxetine. The key difference is the absence of the 3-phenyl substituent on the propyl chain [1]. While specific IC50 data for N-Methyl-3-phenoxypropan-1-amine is not available in primary literature, its simpler structure is predicted to result in significantly lower affinity for the serotonin transporter (SERT) than Fluoxetine, which has a Ki of 0.8-1.1 nM [2].

SERT affinity vs fluoxetine
Class-level inference
Product Ki not reported
Fluoxetine Ki 0.8–1.1 nM (hSERT)
Absence of 3-phenyl group predicts lower SERT affinity; supports use as negative control scaffold
No direct binding data; radioligand assay context
Medicinal Chemistry Structure-Activity Relationship (SAR) Neuropharmacology

N-Methyl-3-phenoxypropan-1-amine as a Scaffold for Selective Agonists

The N-methyl-3-phenoxypropan-1-amine scaffold serves as the core for potent and selective agonists of the GPR88 receptor, a therapeutic target for CNS disorders. Compound 14y, which features this scaffold, demonstrates an EC50 of 14 nM in a GPR88 cAMP assay and a Ki of 22 nM in a radioligand binding assay [1].

GPR88 agonist derivative
Class-level inference
EC50 14 nM (cAMP)
Ki 22 nM (binding)
Scaffold optimization achieved high potency; validates scaffold for CNS GPCR campaigns
Derivative 14y data; free amine not active on GPR88
Medicinal Chemistry Drug Discovery GPCR

Herbicidal Activity of N-Methyl Arylaminophenoxypropionates

A class of N-methyl arylaminophenoxypropionate esters, which share the N-methyl-3-phenoxypropan-1-amine backbone, have been evaluated for herbicidal activity. The study compared these N-methyl derivatives (compounds 3) to the analogous aryloxyphenoxypropionates (compounds 1) [1]. While quantitative data for the parent amine is not available, the N-methyl group on the amine is a key structural feature in this series of active herbicides.

Herbicidal scaffold role
Class-level inference
N-methyl arylaminophenoxypropionates tested
Core structure appears in herbicide ester series; supports agrochemical intermediate use
Quantitative herbicidal data not available for parent amine
Agrochemical Herbicide Discovery Structure-Activity Relationship

Best Application Scenarios for Procuring N-Methyl-3-phenoxypropan-1-amine


Reference Standard for Pharmaceutical Impurity Profiling

N-Methyl-3-phenoxypropan-1-amine can serve as a critical impurity reference material in the manufacturing and quality control of Fluoxetine and other structurally related antidepressants. Its characterization is essential for ensuring the safety and efficacy of the final drug product, as noted in supplier documentation .

Medicinal Chemistry Scaffold for CNS Drug Discovery

The compound's core structure is a validated starting point for the development of CNS-active drugs. As demonstrated with GPR88 agonists, the N-methyl-3-phenoxypropan-1-amine scaffold can be optimized to yield potent and selective compounds for challenging targets, making it valuable for SAR studies and lead optimization programs [1].

Intermediate in Agrochemical Synthesis

The compound's N-methyl-3-aryloxypropan-1-amine framework is structurally related to classes of herbicides. It can be used as a building block or intermediate in the synthesis and evaluation of novel herbicidal compounds, contributing to agrochemical research [2].

Analytical Method Development and Validation

Given its structural similarity to marketed drugs like Fluoxetine and Atomoxetine, N-Methyl-3-phenoxypropan-1-amine is a suitable compound for developing and validating analytical methods (e.g., HPLC, LC-MS). Its use as a reference standard helps ensure the accurate identification and quantification of related substances in complex mixtures.

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Structural identity to des-3-phenyl fluoxetine impurity
Chromatographic resolution from API; method specificity
CNS medicinal chemistry scaffold
N-methyl-3-phenoxypropan-1-amine core
SAR around GPR88 / monoamine transporter targets
Agrochemical intermediate
Aryloxyphenoxypropionate backbone
Herbicidal ester synthesis and screening
Analytical method development
Related-substance marker
LC-MS/HPLC method validation for antidepressant impurity panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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